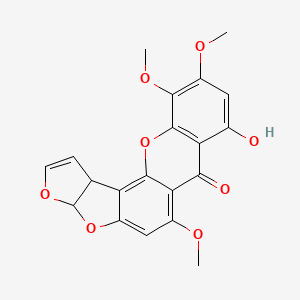

5,6-Dimethoxysterigmatocystin

Description

Contextualization of Fungal Secondary Metabolites in Chemical Ecology and Pathogenicity

Fungal secondary metabolites are small molecules that are not essential for the primary growth of the producing organism but play crucial roles in their life strategies. asm.org These compounds are key players in chemical ecology, mediating interactions between fungi and other organisms in their environment. They can act as competitive agents against other microbes, signaling molecules, or virulence factors in pathogenic relationships with plants and animals. asm.org The production of these metabolites is often linked to specific developmental stages, such as sporulation, and can be influenced by environmental conditions. asm.org In the context of pathogenicity, certain secondary metabolites, known as mycotoxins, can cause diseases in humans and animals, ranging from acute toxicity to chronic conditions like cancer. spandidos-publications.com

Overview of the Sterigmatocystin (B1681140) and Aflatoxin Chemotype within Mycotoxicology Research

Sterigmatocystins (STCs) and aflatoxins (AFs) represent a significant class of mycotoxins characterized by a common xanthone (B1684191) core fused to a bifuran ring system. mdpi.com These compounds are primarily produced by fungi belonging to the genera Aspergillus, Penicillium, and Bipolaris. mdpi.com Sterigmatocystin is a biosynthetic precursor to the highly carcinogenic aflatoxin B1. asm.org The shared chemical scaffold of STCs and AFs is the basis for their similar mechanisms of toxicity, which often involve metabolic activation to reactive epoxides that can bind to DNA and other macromolecules, leading to cellular damage and mutations. spandidos-publications.comwiley.com Due to their widespread occurrence in food and feed and their potent toxicity, the sterigmatocystin and aflatoxin chemotype is a major focus of mycotoxicology research. mdpi.comnih.gov

Historical and Current Research Significance of 5,6-Dimethoxysterigmatocystin within the Broader Sterigmatocystin Analogs

This compound was first isolated from Aspergillus multicolor. tandfonline.com Its discovery was part of broader investigations into the diverse range of sterigmatocystin analogs produced by various fungal species. nih.gov Research has shown that this compound exhibits mutagenic properties in the Salmonella/microsome assay after metabolic activation, indicating its potential as a genotoxic agent. nih.gov Studies have also demonstrated its cytotoxicity and its ability to induce DNA repair synthesis, suggesting it may be a genotoxic carcinogen. spandidos-publications.comresearchgate.net More recent research continues to explore its biological activities and its presence in various environments. For instance, it has been identified in studies of fungal metabolites from marine-derived fungi and in the context of indoor air quality, where Aspergillus versicolor is a common colonizer of damp building materials. researchgate.netmdpi.com The ongoing investigation into this compound and its analogs is crucial for understanding the full spectrum of risks associated with mycotoxin exposure.

Compound Profile of this compound

| Identifier | Value |

| IUPAC Name | 3a,12c-Dihydro-8-hydroxy-6,7-dimethoxy-1H-furo[3',2':4,5]furo[2,3-c]xanthen-7-one |

| Molecular Formula | C20H16O8 |

| Molar Mass | 384.34 g/mol |

| CAS Number | 70955-03-0 |

| Appearance | Pale yellow needles |

| Melting Point | 253-254 °C |

Biosynthesis of this compound

The biosynthesis of this compound is intricately linked to the well-established sterigmatocystin pathway. This pathway begins with the assembly of a polyketide chain from acetyl-CoA and malonyl-CoA by a polyketide synthase. A series of enzymatic reactions, including cyclizations and oxidations, leads to the formation of the core sterigmatocystin structure.

The conversion of sterigmatocystin to this compound involves specific methylation steps. While the precise enzymatic machinery for the addition of the two methoxy (B1213986) groups at the C-5 and C-6 positions is not fully elucidated, it is understood to be a modification of the sterigmatocystin molecule. In the broader context of aflatoxin and sterigmatocystin biosynthesis, O-methyltransferases play a crucial role. For example, the conversion of demethylsterigmatocystin (DMST) to sterigmatocystin (ST) is catalyzed by an O-methyltransferase. researchgate.net It is hypothesized that similar enzymatic activity is responsible for the formation of this compound.

Spectroscopic Data of this compound

| Technique | Data |

| UV (in Ethanol) | λmax 233, 248, 275 (shoulder), 330 nm tandfonline.com |

| IR (KBr) | νmax 1655, 1635 cm-1 (γ-pyrone ring system) tandfonline.com |

| ¹H NMR (CDCl₃) | δ 13.20 (1H, s, phenolic OH), 6.32 (1H, s, aromatic H), 6.28 (1H, s, aromatic H), 3.98, 3.94, 3.91 (methoxyl protons) tandfonline.com |

| ¹³C NMR (CDCl₃) | Data not fully available in the provided search results. |

| Mass Spectrometry | Molecular Ion (M+) at m/z 384 figshare.com |

Chemical Synthesis of this compound

The total synthesis of this compound has not been explicitly detailed in the provided search results. However, the synthesis of related sterigmatocystin analogs provides a foundational approach. A key strategy involves the construction of the xanthone core, followed by the elaboration of the fused furan (B31954) rings.

A general synthetic route could potentially start from a substituted phloroacetophenone derivative. Through a series of reactions including acetylation, methylation to introduce the methoxy groups at the desired positions, and cyclization via a Friedel-Crafts acylation, the tricyclic xanthone core could be assembled. Subsequent steps would involve the formation of the dihydrofuranofuran moiety, which could be achieved through various methods, including oxidative cleavage of a furan ring followed by reduction and cyclization.

Biological Activity of this compound

This compound has been shown to possess significant biological activity. It has been identified as a mutagen in the Salmonella typhimurium assay, particularly after metabolic activation, suggesting its potential to cause genetic damage. nih.gov Further studies have indicated its ability to elicit DNA repair synthesis, a characteristic of genotoxic carcinogens. spandidos-publications.com

Research has also demonstrated its inhibitory effect on ATP synthesis in mitochondria, which can disrupt cellular energy metabolism. asm.org This compound has been found to be more toxic than its parent compound, sterigmatocystin. asm.org In studies on rats, oral administration of this compound led to the development of neoplastic nodules, hepatocellular carcinomas, and hemangioendothelial sarcomas in the liver, as well as osteosarcomas, indicating its hepatocarcinogenic and potentially bone-carcinogenic properties. nih.gov

Natural Occurrence and Detection of this compound

This compound is a naturally occurring mycotoxin produced by several species of fungi. It was initially isolated from Aspergillus multicolor. tandfonline.com It has also been reported as a metabolite of Aspergillus versicolor and Emericella foeniculicola. nih.govamanote.com Aspergillus versicolor is a common fungus found in various environments, including soil, decaying vegetation, and indoor settings, particularly on damp building materials. mdpi.com

The detection of this compound in various matrices relies on modern analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful tool for its identification and quantification. figshare.com The characteristic molecular weight and fragmentation pattern of this compound in mass spectrometry allow for its specific detection even in complex mixtures. These analytical methods are crucial for monitoring its presence in food, feed, and environmental samples to assess potential exposure risks.

Structure

2D Structure

3D Structure

Properties

CAS No. |

65176-75-2 |

|---|---|

Molecular Formula |

C20H16O8 |

Molecular Weight |

384.3 g/mol |

IUPAC Name |

15-hydroxy-11,17,18-trimethoxy-6,8,20-trioxapentacyclo[10.8.0.02,9.03,7.014,19]icosa-1,4,9,11,14(19),15,17-heptaen-13-one |

InChI |

InChI=1S/C20H16O8/c1-23-10-7-11-13(8-4-5-26-20(8)27-11)18-15(10)16(22)14-9(21)6-12(24-2)17(25-3)19(14)28-18/h4-8,20-21H,1-3H3 |

InChI Key |

RSPJLZQIZABVSE-UHFFFAOYSA-N |

SMILES |

COC1=C(C2=C(C(=C1)O)C(=O)C3=C(C=C4C(=C3O2)C5C=COC5O4)OC)OC |

Canonical SMILES |

COC1=C(C2=C(C(=C1)O)C(=O)C3=C(C=C4C(=C3O2)C5C=COC5O4)OC)OC |

melting_point |

253-254°C |

Other CAS No. |

65176-75-2 |

physical_description |

Solid |

Synonyms |

5,6-dimethoxysterigmatocystin |

Origin of Product |

United States |

Biosynthetic Pathway Elucidation and Genetic Regulation of 5,6 Dimethoxysterigmatocystin

Identification of Fungal Producers of 5,6-Dimethoxysterigmatocystin

The production of this compound is not widespread among fungi and has been specifically attributed to a select few species within the Aspergillus and Emericella genera.

Aspergillus multicolor is a primary and well-documented producer of this compound. This species of fungus, first described in 1954, has been shown to synthesize a range of secondary metabolites, including sterigmatocystin (B1681140), averufin (B1665840), versicolorin (B1264617) C, and notably, this compound along with its dihydro derivative. rug.nlnih.govnih.gov The initial isolation and structural elucidation of this compound were conducted on cultures of Aspergillus multicolor Sappa. rug.nl Research has confirmed that along with other metabolites, A. multicolor produces both this compound and 5,6-dimethoxydihydrosterigmatocystin. nih.govswan.ac.uk

The compound has also been identified as a metabolite of Emericella foeniculicola. In a 1985 study, this compound was isolated from moldy rice that had been artificially inoculated with E. foeniculicola, alongside averufin dimethyl ether. amanote.comasm.orgamanote.com Another study confirmed the isolation of this compound from this species. rug.nl This finding expanded the known fungal sources of this particular sterigmatocystin derivative.

Table 1: Fungal Producers of this compound and Co-occurring Metabolites

| Fungal Species | This compound | Other Key Metabolites Produced |

| Aspergillus multicolor | Yes | Sterigmatocystin, 5,6-Dimethoxydihydrosterigmatocystin, Averufin, Versicolorin C rug.nlnih.gov |

| Emericella foeniculicola | Yes | Averufin dimethyl ether amanote.comasm.org |

Aspergillus multicolor as a Primary Producer Species

Genetic Architecture and Regulation of the Biosynthetic Gene Cluster (BGC)

The genetic blueprint for this compound production is housed within a biosynthetic gene cluster (BGC), a common organizational feature for secondary metabolite pathways in fungi. This clustering facilitates the co-regulation of all necessary genes for the synthesis of the complex molecule from simple precursors.

The genes responsible for the biosynthesis of sterigmatocystin (ST), the immediate precursor backbone of this compound, are located in a large, contiguous region of a chromosome. mdpi.compnas.org In the model organism Aspergillus nidulans, this BGC spans approximately 60 kb and contains 25 co-regulated genes required for ST synthesis. pnas.orgoup.com This cluster is demarcated by genes that are expressed constitutively, irrespective of the conditions that induce ST production. pnas.org

The BGC contains all the necessary enzymatic machinery, including a polyketide synthase (PKS), fatty acid synthase (FAS) subunits, dehydrogenases, oxidases, and methyltransferases. pnas.orgfrontiersin.org A key component of the cluster is the regulatory gene aflR, which controls the expression of the other structural genes within the cluster. pnas.orgasm.org The organization of the gene cluster can vary between different Aspergillus species. For instance, the gene arrangement in the ST cluster of A. nidulans differs from that of the aflatoxin clusters in A. flavus and A. parasiticus, and also shows organizational differences when compared to the cluster in Aspergillus ochraceoroseus, a species that produces both ST and aflatoxin. researchgate.netnih.gov

| Gene (A. nidulans) | Predicted Function | Reference |

|---|---|---|

| stcA (pksA) | Polyketide Synthase (PKS) | pnas.org |

| stcJ, stcK | Fatty Acid Synthase (α and β subunits) | oup.com |

| stcU (verA) | Ketoreductase | pnas.orgasm.org |

| stcS | Cytochrome P450 Monooxygenase | oup.com |

| stcP | O-Methyltransferase | oup.comasm.org |

| aflR | Pathway-specific Zn(II)2Cys6 transcription factor | asm.orguniprot.org |

The transcription of the ST gene cluster, and by extension the pathway leading to this compound, is under tight regulatory control. The primary activator is the AflR protein, a pathway-specific transcription factor encoded by the aflR gene located within the cluster. asm.org AflR contains a GAL4-type zinc binuclear cluster DNA-binding domain, Cys-(Xaa)2-Cys-(Xaa)6-Cys-(Xaa)6-Cys-(Xaa)2-Cys-(Xaa)6-Cys. medcraveonline.com It functions by binding to a specific palindromic DNA sequence, 5'-TCG(N5)CGA-3', found in the promoter regions of most structural genes within the ST/aflatoxin cluster, thereby activating their coordinated expression. uniprot.orgmedcraveonline.com

The expression and activity of aflR itself are subject to a higher order of regulation involving global or wide-domain regulators. These include:

VeA: A key developmental protein that also controls secondary metabolism. VeA is required for the expression of aflR and, consequently, for ST production. asm.org

G-protein Signaling: A signaling cascade involving proteins such as FluG, FlbA, and FadA links development with ST synthesis. The active form of the G-protein alpha subunit, FadA, inhibits ST production, in part by repressing aflR expression. asm.org

LaeA: A global regulator of secondary metabolism that positively influences the expression of the ST cluster genes. medcraveonline.com

The final steps leading from ST to this compound involve methylation reactions catalyzed by O-methyltransferases. The conversion of demethylsterigmatocystin to sterigmatocystin is catalyzed by O-methyltransferase I (MT-I). asm.orgnih.gov A second enzyme, O-methyltransferase II (MT-II), is responsible for converting ST to O-methylsterigmatocystin. nih.govcdnsciencepub.com While the specific enzyme for the C-5 methylation to form this compound is not explicitly defined in all literature, it is understood to be an O-methyltransferase activity. nih.gov The expression of these enzymes is controlled by AflR, but their activity can also be regulated at the enzyme level, for instance, by substrate inhibition at high concentrations. asm.org

The production of ST and its derivatives is highly sensitive to environmental and nutritional signals, which exert their effects primarily by influencing the expression of the BGC. frontiersin.org These factors can dictate the initiation and level of mycotoxin synthesis by modulating the complex regulatory networks that control aflR and other pathway genes.

Key influencing factors include:

pH: In A. nidulans, alkaline pH conditions promote ST production by increasing the transcript levels of aflR. This response is mediated by the Pal/Pac signaling pathway, a conserved pH-sensing mechanism in fungi. frontiersin.orgnih.govnih.gov

Temperature: Temperature has a differential effect on mycotoxin production in related species. For A. nidulans, higher temperatures (e.g., 37°C) support robust expression of ST biosynthetic genes. In contrast, aflatoxin gene expression in A. parasiticus is favored at lower temperatures (e.g., 27°C). nih.gov

Nitrogen Source: The type of available nitrogen is a critical determinant. Nitrate as a nitrogen source supports ST gene expression in A. nidulans, whereas ammonium (B1175870) is repressive. medcraveonline.comnih.gov This is another point of divergent regulation compared to A. parasiticus, where ammonium promotes aflatoxin synthesis. nih.gov

Carbon Source: The availability of simple carbohydrates, such as glucose, generally supports the biosynthesis of ST. frontiersin.orgasm.org

Light: Light acts as another environmental cue, often interacting with nutritional factors and the developmental regulator VeA to modulate ST biosynthesis. asm.orgmdpi.com In some conditions, light can stimulate higher production of ST. asm.org

| Factor | Effect on Sterigmatocystin Gene Expression/Production (in A. nidulans) | Mediating Regulator(s) | Reference |

|---|---|---|---|

| pH | Alkaline pH increases expression | aflR, Pal/Pac pathway | nih.govnih.gov |

| Temperature | Higher temperatures (e.g., 37°C) increase expression | aflR | nih.gov |

| Nitrogen Source | Nitrate supports expression; Ammonium represses expression | aflR | medcraveonline.comnih.gov |

| Carbon Source | Simple sugars (e.g., glucose) support production | - | frontiersin.orgasm.org |

| Light | Stimulates production (medium-dependent) | veA | asm.orgmdpi.com |

Comparative genomic analyses of various Aspergillus species have provided significant insights into the evolution and functional divergence of the ST/aflatoxin pathway. osti.govscilit.com By comparing the genomes of ST-only producers (A. nidulans), aflatoxin producers (A. flavus, A. parasiticus), and species that can produce both (A. ochraceoroseus, A. rambellii), researchers have identified key genetic differences that determine the final metabolic output. nih.govnih.gov

Genomic comparisons of various Aspergillus species, including A. versicolor, reveal significant diversity in their secondary metabolite gene clusters, reflecting adaptation to different ecological niches. mdpi.compnas.org This genetic plasticity, driven by gene gain/loss and sequence divergence, explains the vast chemodiversity observed in the genus and underlies why one species produces ST, another produces aflatoxin, and yet another, like A. versicolor, produces derivatives such as this compound. nih.govresearchgate.net

| Fungal Species | Primary Mycotoxin Product(s) | Key Genomic Feature of BGC | Reference |

|---|---|---|---|

| Aspergillus nidulans | Sterigmatocystin (ST) | Contains a complete ST cluster but lacks genes for conversion to aflatoxin. | pnas.orgresearchgate.net |

| Aspergillus flavus / parasiticus | Aflatoxins | Contains additional genes (e.g., ord1, omtA) for converting ST to aflatoxin. | oup.com |

| Aspergillus ochraceoroseus | Aflatoxin and Sterigmatocystin | Cluster organization is more similar to A. nidulans than to A. flavus. | nih.gov |

| Aspergillus versicolor | Sterigmatocystin and derivatives (e.g., this compound) | Contains the ST cluster with enzymatic capability for further modifications. | wikipedia.orgnih.gov |

Advanced Methodologies for the Detection and Characterization of 5,6 Dimethoxysterigmatocystin in Research Matrices

Chromatographic Separation Techniques for Research Sample Analysis

Chromatographic methods are fundamental for isolating 5,6-dimethoxysterigmatocystin from complex sample matrices. High-performance liquid chromatography (HPLC) is a cornerstone technique, offering high resolution and the ability to automate analyses. nih.govhumanjournals.com

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC has become a primary tool for the analysis of mycotoxins, including sterigmatocystin (B1681140) derivatives. tandfonline.com The versatility of HPLC allows for the separation of structurally similar mycotoxins, which is crucial for accurate identification. nih.gov A typical HPLC system consists of a solvent reservoir, a pump, an injector, a column, a detector, and an data acquisition system. humanjournals.com The separation is based on the differential partitioning of the analyte between the mobile phase (a liquid solvent) and the stationary phase packed within the column. researchgate.net

For mycotoxin analysis, reversed-phase HPLC (RP-HPLC) is the most common mode. humanjournals.com In RP-HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a more polar solvent mixture, often consisting of water, acetonitrile (B52724), and/or methanol (B129727). humanjournals.comceon.rs Gradient elution, where the composition of the mobile phase is changed during the analysis, is frequently employed to achieve optimal separation of multiple mycotoxins in a single run. ceon.rs

A study on the analysis of 182 different mycotoxins utilized a Nucleosil RP-18 HPLC column with a gradient elution of acetonitrile and 0.05% trifluoroacetic acid in water. tandfonline.com While specific HPLC methods for this compound are not extensively detailed in the provided results, the general methodologies for sterigmatocystin and other mycotoxins are directly applicable. For instance, methods for sterigmatocystin often use a mixture of acetonitrile and aqueous potassium chloride for extraction. wikipedia.org

Table 1: General HPLC Parameters for Mycotoxin Analysis

| Parameter | Common Conditions | Reference |

|---|---|---|

| Column | Reversed-phase (e.g., C18, RP-18) | tandfonline.comejgm.co.uk |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures, often with modifiers like formic acid or trifluoroacetic acid | tandfonline.comceon.rs |

| Elution | Gradient | ceon.rs |

| Flow Rate | Typically 0.3 - 1.0 mL/min | ejgm.co.ukthermofisher.com |

| Injection Volume | 5 - 20 µL | ejgm.co.ukjasco-global.com |

Advanced Column Chemistries and Detection Strategies (e.g., UV-Vis, Fluorescence)

The choice of column chemistry and detector is critical for the sensitivity and selectivity of the analysis.

Advanced Column Chemistries: Modern HPLC columns, such as those packed with superficially porous particles (also known as core-shell particles), offer higher efficiency and faster separations compared to traditional fully porous particles, even on standard HPLC systems. chromatographyonline.com The use of these columns can significantly reduce analysis times. chromatographyonline.com For instance, a method for four mycotoxins was developed with a run time of just over 8 minutes using a superficially porous particle column. chromatographyonline.com

Beyond the standard C18 phase, other chemistries like pentafluorophenyl (PFP) phases can provide alternative selectivity for closely related mycotoxins that may co-elute on a C18 column. chromatographyonline.com

Detection Strategies:

UV-Vis Detection: UV-visible detectors are widely used in HPLC for their versatility. nih.gov this compound exhibits UV absorption, with reported maxima at 233, 248, and 330 nm. tandfonline.com A similar compound, sterigmatocystin, shows absorption bands at 235, 249, and 329 nm in ethanol. conicet.gov.ar This property allows for its detection and quantification using a UV-Vis or a photodiode array (PDA) detector, which can acquire the entire UV spectrum of the eluting peak, aiding in identification. nih.gov

Fluorescence Detection: Fluorescence detectors offer higher sensitivity and selectivity compared to UV-Vis detectors for compounds that fluoresce. nih.gov While sterigmatocystin itself does not have strong natural fluorescence, derivatization can be used to enhance detection. wikipedia.org For example, a post-column reaction with aluminum chloride has been used to increase the sensitivity of sterigmatocystin detection. wikipedia.org The fluorescence properties of this compound are not explicitly detailed in the search results, but this technique remains a powerful option, especially for trace-level analysis. The sensitivity of fluorescence detection can be over 400 times higher than that of UV-Vis spectrophotometry for certain compounds. shimadzu.com

Spectroscopic and Spectrometric Approaches for Structural Confirmation and Quantification

While chromatography separates the compound, spectroscopic and spectrometric techniques provide definitive structural information and accurate quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., Benzene-Induced Solvent Shifts)

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For this compound, ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

In the structural determination of this compound, ¹H NMR data revealed characteristic signals. tandfonline.com For instance, two singlet signals at δ 6.28 and 6.32 were assigned to the aromatic protons of the xanthone (B1684191) nucleus, and three methoxyl groups showed signals at δ 3.91, 3.94, and 3.98. tandfonline.com A hydrogen-bonded phenolic hydroxyl proton was observed as a singlet at δ 13.20. tandfonline.com

A specific NMR technique, benzene-induced solvent shifts , was instrumental in confirming the substitution pattern. tandfonline.comtandfonline.com This method involves comparing the NMR spectra of a compound in a non-polar solvent like deuterated chloroform (B151607) (CDCl₃) with its spectrum in deuterated benzene (B151609) (C₆D₆). The aromatic benzene molecules cause differential shielding of the solute's protons, leading to shifts in their resonance frequencies. The magnitude and direction of these shifts provide information about the spatial arrangement of functional groups. tandfonline.com For this compound, the upfield shifts of the three methoxyl signals in C₆D₆ helped to infer their positions on the xanthone core. tandfonline.com

Table 2: Selected ¹H NMR Chemical Shifts (δ) for this compound

| Proton Assignment | Chemical Shift (ppm) in CDCl₃ | Reference |

|---|---|---|

| Aromatic Protons (Xanthone) | 6.28 (1H, s), 6.32 (1H, s) | tandfonline.com |

| Methoxyl Protons | 3.91 (3H, s), 3.94 (3H, s), 3.98 (3H, s) | tandfonline.com |

| Phenolic Hydroxyl Proton | 13.20 (1H, s) | tandfonline.com |

Mass Spectrometry (MS) Applications in Identification and Metabolite Profiling

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. msu.edu It is highly sensitive and provides molecular weight information, which is crucial for identification.

Identification: High-resolution mass spectrometry (HRMS) can provide the elemental composition of a molecule with high accuracy. The molecular formula of a new sterigmatocystin derivative, Sterigmatocystin Q, was confirmed by an HRESIMS ion peak at m/z 371.0757 [M+H]⁺, which corresponded to the calculated value for C₁₉H₁₅O₈. acs.org Tandem mass spectrometry (MS/MS), where ions are fragmented and their fragment ions are analyzed, provides structural information that can be used to identify compounds and their metabolites. sci-hub.sepharmaron.com This technique is often coupled with liquid chromatography (LC-MS/MS) for the analysis of complex mixtures. nih.gov

Metabolite Profiling: Metabolite profiling aims to identify and quantify the complete set of small-molecule metabolites in a biological sample. nih.gov LC-MS is a key platform for these studies. au.dk In the context of this compound, metabolite profiling can be used to understand its biotransformation pathways in various organisms. The process involves separating metabolites using techniques like UPLC and then analyzing them with a mass spectrometer. pharmaron.comnih.gov By comparing the metabolite profiles of control and treated samples, researchers can identify metabolites of the parent compound. nih.gov For instance, the metabolism of sterigmatocystin has been shown to produce a reactive epoxide that can bind to DNA. nih.gov Similar studies on this compound would be crucial to understand its biological activity.

X-ray Crystallography for Definitive Molecular Structure Determination

X-ray crystallography is a technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org It provides an unambiguous determination of the molecular structure, including the absolute configuration of chiral centers.

The structure of this compound was definitively confirmed through X-ray structure analysis of its acetate (B1210297) derivative. tandfonline.comoup.com This involves crystallizing the compound and then diffracting X-rays off the crystal lattice. libretexts.org The resulting diffraction pattern is used to calculate an electron density map, from which the positions of the atoms can be determined. libretexts.org This technique was also used to determine the absolute configuration of new sterigmatocystin derivatives, confirming the stereochemistry proposed by other spectroscopic methods. acs.org

Sample Preparation and Extraction Protocols for Academic Research Applications

The accurate detection and characterization of this compound in research settings hinge on meticulous sample preparation and extraction. These initial steps are critical for removing interfering substances and concentrating the analyte to a level suitable for instrumental analysis. The choice of methodology is dictated by the nature of the research matrix, whether it be from fungal cultures or complex biological systems.

Methodologies for Fungal Culture Extracts

The isolation of this compound from fungal cultures, such as those of Aspergillus versicolor and Aspergillus multicolor, is a foundational technique in mycotoxin research. nih.govscispace.com These methods are designed to efficiently extract the compound from either the fungal mycelium or the liquid culture medium.

A common approach involves growing the fungal strain on a suitable medium, such as malt (B15192052) extract agar, for a period sufficient for mycotoxin production, which can range from one to three weeks. spandidos-publications.com Following incubation, the extraction process typically commences. For instance, one established method involves extracting the fungal biomass with a solvent like chloroform followed by filtration to separate the extract from the fungal material. spandidos-publications.com The resulting extract is then concentrated to prepare it for further analysis.

Another protocol utilizes methanol for extraction. In this method, air-dried fungal biomass is submerged in 80% methanol for an extended period, such as 96 hours, to facilitate the extraction of mycotoxins. mdpi.com The mixture is then filtered to yield a methanol extract containing the target analyte. mdpi.com

The choice of extraction solvent and technique can be influenced by the specific research goals and the subsequent analytical methods to be employed. For instance, if the aim is to analyze a range of secondary metabolites, a broader-spectrum solvent might be selected.

Table 1: Methodologies for Fungal Culture Extracts

| Fungal Species | Culture Conditions | Extraction Method | Reference |

| Aspergillus versicolor | Malt extract agar, 25°C, 1-3 weeks | Chloroform extraction and filtration. spandidos-publications.com | spandidos-publications.com |

| Aspergillus versicolor | Mass cultures on MEA, 18-22°C, 3 months | 80% methanol extraction of air-dry biomass for 96 hours, followed by filtration. mdpi.com | mdpi.com |

| Emericella heterothallica | Not specified | Liquid-liquid extraction and preparative HPLC. researchgate.net | researchgate.net |

| Aspergillus multicolor | Not specified | Not specified | scispace.com |

This table is interactive. Click on the headers to sort the data.

Techniques for in vitro and in vivo Biological Matrices

The extraction of this compound from in vitro and in vivo biological matrices presents additional challenges due to the complexity of these samples. These matrices, which include cell cultures, tissues, and bodily fluids, contain a multitude of endogenous compounds that can interfere with analysis. Therefore, sample preparation protocols for these matrices are often more elaborate, incorporating steps to remove proteins, lipids, and other potential contaminants.

For in vitro studies involving cell cultures, the initial step after incubation is the separation of the cells from the culture medium. The extraction of intracellular metabolites may require cell lysis, which can be achieved through various mechanical or chemical means. Subsequent extraction with an appropriate organic solvent is then performed. The principles of isolating compounds from cell cultures can be adapted from general protocols for animal cell culture, which involve enzymatic digestion for adherent cells, followed by washing and resuspension. nih.gov

In the context of in vivo research, tissue samples are typically homogenized to ensure efficient extraction. The choice of homogenization technique can range from mechanical blending to the use of devices like an Ultra-Turrax. researchgate.net Following homogenization, the sample is extracted with a suitable solvent system. The resulting extract often requires further cleanup steps, such as solid-phase extraction (SPE), to remove interfering substances before analysis by techniques like liquid chromatography-mass spectrometry (LC-MS). wiley.com

While specific protocols for this compound in these matrices are not extensively detailed in the provided search results, the general principles of mycotoxin and xenobiotic extraction from biological samples are applicable. These often involve a combination of liquid-liquid extraction, solid-phase extraction, and other chromatographic cleanup techniques to achieve the desired purity and concentration of the analyte. The development of these methods is guided by the need to ensure that the final extract is compatible with the analytical instrument and free from matrix effects that could compromise the accuracy of the results. nih.govtandfonline.com

Table 2: General Techniques for Biological Matrices

| Matrix Type | General Protocol | Key Considerations |

| In vitro Cell Cultures | Cell lysis (if intracellular), solvent extraction, extract cleanup (e.g., SPE). | Removal of culture medium components, proteins, and lipids. nih.govwaocp.org |

| In vivo Tissue Samples | Tissue homogenization, solvent extraction, extract cleanup (e.g., SPE). | Efficient disruption of tissue structure, removal of high abundance endogenous molecules. scirp.org |

This table is interactive. Click on the headers to sort the data.

Mechanistic Investigations of 5,6 Dimethoxysterigmatocystin S Biological Activities in Research Models

Cellular and Subcellular Effects in In Vitro Systems

The mycotoxin 5,6-dimethoxysterigmatocystin has been the subject of various in vitro studies to elucidate its mechanisms of action at the cellular and subcellular levels. These investigations have revealed its effects on critical cellular processes, including mitochondrial function and cell cycle regulation, providing insights into its toxic potential.

Mitochondrial Bioenergetics and Oxidative Phosphorylation Inhibition

Research has demonstrated that this compound significantly impacts mitochondrial bioenergetics, a fundamental process for cellular energy production. frontiersin.orgmdpi.com

Studies on isolated mitochondria have shown that this compound acts as an uncoupler of oxidative phosphorylation. nih.govresearchgate.nettoku-e.com This process disrupts the connection between the electron transport chain and ATP synthesis. csun.edu While the electron transport chain continues to function, the energy generated is dissipated as heat instead of being used to produce ATP. wikipedia.org A key finding is that this uncoupling activity occurs without depressing State 3 respiration, which is the state of active ATP synthesis stimulated by ADP. nih.govbioblast.at This indicates that the compound does not directly inhibit the respiratory chain complexes themselves but rather disrupts the proton gradient necessary for ATP synthase to function. nih.govasm.org

When compared to other xanthone (B1684191) mycotoxins, the effects of this compound on mitochondrial function show both similarities and differences. asm.orgresearchgate.net Like its structural relative sterigmatocystin (B1681140), this compound uncouples oxidative phosphorylation. nih.govasm.org However, sterigmatocystin appears to have a stronger uncoupling activity. asm.org

In contrast, another related compound, O-methylsterigmatocystin, did not show uncoupling activity at the concentrations tested, suggesting that specific structural features are crucial for this effect. nih.govasm.org Unlike aflatoxin B1, which inhibits the mitochondrial respiratory chain and can cause mitochondrial swelling, neither this compound nor sterigmatocystin induced mitochondrial swelling or inhibited calcium-induced swelling. nih.govtoku-e.com This highlights a distinct mechanism of mitochondrial toxicity for this compound compared to some other mycotoxins. nih.gov

Table 1: Comparative Effects of Mycotoxins on Mitochondrial Respiration

| Compound | Effect on Oxidative Phosphorylation | Depression of State 3 Respiration |

| This compound | Uncoupler | No |

| Sterigmatocystin | Uncoupler | No |

| O-Methylsterigmatocystin | No uncoupling activity observed | Not applicable |

| Aflatoxin B1 | Inhibitor of respiratory chain | Yes |

This table summarizes the findings from studies comparing the effects of different mycotoxins on mitochondrial function. Data is based on Kawai et al., 1984. nih.govasm.org

Uncoupling of Oxidative Phosphorylation without State 3 Respiration Depression

Mechanisms of Cytotoxicity in Mammalian Cell Lines

The cytotoxic effects of this compound have been investigated in various mammalian cell lines, revealing its ability to interfere with fundamental cellular processes leading to cell death. nih.gov

Research indicates that exposure to certain mycotoxins can lead to cell cycle arrest. nih.govelifesciences.orgfrontiersin.org While direct studies on this compound's effect on cell cycle progression are limited, the broader class of mycotoxins it belongs to is known to induce such effects. For instance, related compounds have been shown to cause cell cycle arrest, preventing cells from proceeding through the normal phases of division. This inhibition is a crucial aspect of its cytotoxic mechanism, as it halts proliferation and can trigger other cellular stress responses.

Inhibition of Cell Cycle Progression

Genotoxic Potential in Cell-Based Assays

Studies utilizing the hepatocyte primary culture/DNA repair test have demonstrated the genotoxic activity of this compound. nih.gov In these assays, the compound was shown to elicit DNA repair synthesis in primary cultures of both rat and mouse hepatocytes. nih.govaacrjournals.org The induction of DNA repair is a response to DNA damage caused by a chemical agent. This positive result for this compound, a compound of then-unknown carcinogenic potential, placed it in a category with other known carcinogenic mycotoxins that also induce DNA repair in this system, suggesting it is a potential genotoxic carcinogen. nih.gov The test was conducted on hepatocytes from both species because several mycotoxins are known to exhibit species-specific differences in their carcinogenicity. aacrjournals.org

The mutagenic potential of this compound has been confirmed in bacterial test systems. nih.gov Specifically, in the Salmonella typhimurium/microsome assay, also known as the Ames test, the compound was found to be a mutagen for strains TA98 and TA100. This assay uses bacterial strains with pre-existing mutations in the histidine operon, rendering them unable to synthesize their own histidine and thus unable to grow on a histidine-limited medium. bibliotekanauki.pl A positive result, or reversion to histidine independence, indicates that the test chemical has caused a mutation in the bacterial DNA. bibliotekanauki.pl The mutagenic effect of this compound was observed only after the addition of a mammalian microsomal activation system.

Table 1: Mutagenicity of this compound in the Salmonella/Microsome Assay

| Test System | Metabolic Activation | Bacterial Strains | Result | Reference |

|---|---|---|---|---|

| Salmonella typhimurium/Microsome Assay (Ames Test) | Required (Mammalian Microsome System) | TA98, TA100 | Mutagenic |

The formation of DNA adducts, which are segments of DNA bound to a cancer-causing chemical, is a critical step in chemical carcinogenesis. While research directly linking this compound to specific types of chromosomal damage or adducts is limited, the mechanism is often inferred from its parent compound, sterigmatocystin. Sterigmatocystin is known to form N7-guanyl DNA adducts following metabolic activation. This type of DNA damage is considered a likely contributor to the mutagenic effects of the compound. The most abundant DNA adduct formed by many alkylating agents is at the N-7 position of guanine. nih.gov Although N7-guanine adducts themselves are not typically miscoding, their formation can lead to downstream events that result in mutations. nih.gov

Mutagenicity in Bacterial Test Systems (e.g., Salmonella typhimurium Microsome System)

Role of Metabolic Activation (e.g., Microsomal Systems) in Biological Effects

Metabolic activation is a critical prerequisite for the biological effects of this compound. Research has demonstrated that the compound is not directly mutagenic but requires conversion into a reactive intermediate by metabolic enzymes. nih.gov In the Salmonella/microsome mutagenicity assay, the mutagenic activity of this compound was dependent on the presence of a mammalian microsome system, typically derived from rat liver. bibliotekanauki.pl This system contains cytochrome P450 enzymes that metabolize the compound into an electrophilic form capable of reacting with DNA and inducing mutations. bibliotekanauki.pl This finding underscores that the genotoxicity of this compound is mediated through its metabolites.

Biological Effects in In Vivo Animal Models

Investigations into Potential Carcinogenicity and Associated Mechanistic Pathways in Rodent Models

The carcinogenic potential of this compound (DMSC) has been investigated through oral administration in rat models, revealing it to be a hepatocarcinogen and a possible bone carcinogen. oup.comnih.gov

Two key experiments have detailed these findings:

Experiment I: In a study involving male ACI/N rats, DMSC was administered in the diet at a concentration of 50 p.p.m. oup.comnih.gov All eight effective rats developed neoplastic nodules in the liver. oup.com Furthermore, five of these rats developed hepatocellular carcinomas, and four had hemangioendothelial sarcomas of the liver. oup.comnih.gov Osteosarcomas were also observed in two rats from this group. nih.gov

Experiment II: In a separate study, male F344 rats were given DMSC by gavage. oup.comnih.gov Out of 24 effective animals, 19 developed neoplastic nodules in the liver, and eight of these rats had hepatocellular carcinomas. nih.gov A hemangioendothelial sarcoma of the liver was seen in one rat, and two rats developed osteosarcomas in their upper legs. oup.comnih.gov Additionally, proliferative fibrous lesions, considered a preneoplastic change for bone tumors, were found in the thighbones of four rats. nih.gov

These results from in vivo rodent models strongly indicate that this compound is a potent hepatocarcinogen, similar to its parent compound sterigmatocystin, and also suggest a weaker carcinogenic effect on bone. oup.comnih.gov

Table 2: Carcinogenicity of this compound in Rat Models

| Animal Model | Administration Details | Key Pathological Findings | Reference |

|---|---|---|---|

| ACI/N Rats | Administered in diet (50 p.p.m.) | Neoplastic nodules (liver), Hepatocellular carcinoma, Hemangioendothelial sarcoma (liver), Osteosarcoma | oup.comnih.gov |

| F344 Rats | Administered by gavage | Neoplastic nodules (liver), Hepatocellular carcinoma, Hemangioendothelial sarcoma (liver), Osteosarcoma, Proliferative fibrous lesions (bone) | oup.comnih.gov |

Oxidative Stress and Lipid Peroxidation Induction in Experimental Animals

Research into the biological effects of this compound has identified its significant impact on mitochondrial function, a key process linked to the generation of oxidative stress. Studies have shown that this compound, along with its parent compound sterigmatocystin, acts as an uncoupler of the oxidative phosphorylation process in mitochondria. asm.org This interference disrupts the normal synthesis of ATP, the primary energy currency of the cell, without depressing the state 3 respiration rate.

The uncoupling of oxidative phosphorylation can lead to an increase in electron leakage from the electron transport chain. This, in turn, promotes the formation of reactive oxygen species (ROS), such as superoxide (B77818) anions, which can overwhelm the cell's antioxidant defenses. mdpi.comsmw.ch An excess of ROS can lead to oxidative stress, a condition characterized by damage to cellular components, including lipids. mdpi.comsmw.ch The oxidative degradation of lipids, known as lipid peroxidation, can compromise cell membrane integrity and generate further reactive byproducts, contributing to cellular damage. scielo.org.mx While the direct measurement of in vivo lipid peroxidation induced specifically by this compound is not extensively detailed, its established role as a mitochondrial uncoupler provides a clear mechanism for the potential induction of oxidative stress and subsequent lipid peroxidation in animal models. asm.org

Organ-Specific Effects (e.g., Hepatic and Renal Histopathology) in Animal Studies

In vivo animal studies have demonstrated the potent carcinogenic activity of this compound, with the liver being a primary target organ. nih.gov Investigations involving oral administration of the compound to rats have revealed significant and severe hepatic histopathology. nih.govoup.com

In one experimental model using ACI/N rats, dietary administration of this compound led to the development of neoplastic nodules in the liver of all effective animals. nih.gov Histopathological examination confirmed the presence of hepatocellular carcinomas and hemangioendothelial sarcomas of the liver. nih.govoup.com A second experiment using F344 rats administered the compound by gavage also showed a high incidence of neoplastic nodules and hepatocellular carcinomas. nih.gov

Beyond the liver, these studies also identified carcinogenic effects on bone tissue. nih.govoup.com Osteosarcomas, or malignant bone tumors, were observed in the upper legs of rats in both experimental groups. nih.gov Furthermore, proliferative fibrous lesions, considered to be preneoplastic changes, were noted in the thighbones of some animals. nih.gov These findings indicate that this compound is a potent hepatocarcinogen and may also be weakly carcinogenic for bone. nih.gov

Information regarding specific renal histopathology resulting from this compound exposure in animal studies is not prominently documented in the reviewed literature.

Table 1: Hepatic and Bone Lesions in Rats Exposed to this compound

This table summarizes the findings from a carcinogenicity study of this compound in two different rat strains. nih.govoup.com

| Rat Strain | Administration Route | Histopathological Finding | Incidence (Number of Rats Affected / Total Effective Animals) |

| ACI/N | In-feed | Neoplastic Nodules (Liver) | 8 / 8 |

| Hepatocellular Carcinoma (Liver) | 5 / 8 | ||

| Hemangioendothelial Sarcoma (Liver) | 4 / 8 | ||

| Osteosarcoma (Bone) | 2 / 8 | ||

| F344 | Gavage | Neoplastic Nodules (Liver) | 19 / 24 |

| Hepatocellular Carcinoma (Liver) | 8 / 24 | ||

| Hemangioendothelial Sarcoma (Liver) | 1 / 24 | ||

| Osteosarcoma (Bone) | 2 / 24 | ||

| Proliferative Fibrous Lesions (Bone) | 4 / 24 |

Immunomodulatory Effects in Experimental Animal Systems

While related mycotoxins, such as the parent compound sterigmatocystin, have been associated with immunotoxic and immunomodulatory activities, specific research detailing the immunomodulatory effects of this compound in experimental animal systems is limited in the available scientific literature. The primary focus of in vivo research on this compound has been on its genotoxic and carcinogenic properties. nih.govnih.gov Therefore, a detailed account of its specific interactions with the immune system of experimental animals cannot be provided based on the current body of evidence.

Structural Modification and Structure Activity Relationship Sar Studies of 5,6 Dimethoxysterigmatocystin Analogs

Synthesis and Derivatization of 5,6-Dimethoxysterigmatocystin and Related Compounds

The generation of analogs of this compound is fundamental to understanding its structure-activity relationships. These efforts range from the isolation and modification of naturally occurring precursors to targeted synthetic approaches.

5,6-Dimethoxydihydrosterigmatocystin, a dihydro-analog of this compound, has been isolated from the fungus Aspergillus multicolor. nih.govtandfonline.comnih.gov Its structure was identified alongside this compound during investigations into the metabolites of this fungal species. tandfonline.comresearchgate.net The preparation of this and other dihydro-analogs, such as dihydrosterigmatocystin (B1259337), is significant because the saturation of the terminal furan (B31954) ring can profoundly impact biological activity. nih.govebi.ac.uk For instance, the inactivation of the stcL gene in Aspergillus nidulans, which encodes a cytochrome P-450 monooxygenase, leads to the accumulation of dihydrosterigmatocystin, a molecule with a tetrahydrobisfuran system, instead of the unsaturated sterigmatocystin (B1681140). ebi.ac.uk This highlights a biosynthetic route that can be manipulated to produce these reduced analogs for further study. The synthesis of derivatives like 5-O-methyoxydihydrosterigmatocystin has also been accomplished using dihydrosterigmatocystin as a starting material. nih.gov

The xanthone (B1684191) scaffold of sterigmatocystin allows for diverse substitution patterns, and researchers have explored various methoxylated and hydroxylated analogs to probe their biological significance. semanticscholar.orgmdpi.com Beyond the 5,6-dimethoxy pattern, related compounds such as 5-methoxysterigmatocystin (B1234570), O-methylsterigmatocystin, and 5-hydroxydihydrosterigmatocystin have been identified or synthesized. nih.govasm.org The study of these various patterns is crucial for structure-activity relationship (SAR) analyses. For example, the presence and position of hydroxyl and methoxy (B1213986) groups on the xanthone ring are known to be critical determinants of biological activity in this class of compounds. semanticscholar.orgnih.gov Studies on the genotoxicity of various derivatives, including 5-methoxysterigmatocystin and O-acetylsterigmatocystin, have shown that these modifications influence their mutagenic potential. ebi.ac.uk The systematic synthesis and evaluation of these analogs allow for the mapping of functional group importance across the molecular structure. nih.govsemanticscholar.org

Preparation of Dihydro-analogs (e.g., 5,6-Dimethoxydihydrosterigmatocystin)

Correlation of Structural Features with Biological Activities

The biological effects of this compound and its relatives are intrinsically linked to their molecular architecture. Key structural elements, such as the methoxy groups on the xanthone core and the integrity of the dihydrobisfuran ring system, play pivotal roles in dictating their potency and mechanism of action.

The substitution pattern on the xanthone nucleus significantly influences the mitochondrial activity of sterigmatocystin derivatives. Studies have shown that this compound acts as an uncoupler of the oxidative phosphorylation process in mitochondria, similar to sterigmatocystin itself. asm.orgnih.gov This activity means it can disrupt the proton gradient across the inner mitochondrial membrane, thereby interfering with ATP synthesis without depressing state 3 respiration. asm.orgnih.gov

In contrast, the analog O-methylsterigmatocystin, where the phenolic hydroxyl group of sterigmatocystin is methylated, did not exhibit significant uncoupling activity at the concentrations tested. asm.orgnih.gov This suggests that the presence of a free hydroxyl group on the xanthone nucleus, or a specific methoxylation pattern like that in the 5,6-dimethoxy derivative, is crucial for this biological effect. The removal or replacement of a phenolic hydroxyl group with a methoxy group has been shown in other compound classes to completely abrogate mitochondrial uncoupling activity, underscoring the importance of this functional group. mdpi.com

Table 1: Comparison of Mitochondrial Uncoupling Activity of Sterigmatocystin Analogs

| Compound | Mitochondrial Uncoupling Activity | Reference |

|---|---|---|

| Sterigmatocystin | Induces uncoupling of oxidative phosphorylation | asm.orgnih.gov |

| This compound | Induces uncoupling of oxidative phosphorylation | asm.orgnih.gov |

This table is based on findings from studies on isolated rat liver mitochondria.

The dihydrobisfuran ring system, particularly its terminal furan ring, is a critical structural feature for the biological potency of sterigmatocystin and related mycotoxins like aflatoxin B1. asm.orgresearchgate.net The unsaturated 2,3-bond within this ring system is considered to be closely related to the biological activities of these compounds. researchgate.net Metabolic activation of this bond to a reactive epoxide is a key step in their mechanism of toxicity and carcinogenicity, enabling covalent binding to macromolecules like DNA. researchgate.netmdpi.com

Consequently, modifications to this ring system, such as saturation, can significantly alter biological potency. Dihydro-analogs, which lack the unsaturated double bond, are important for studying this relationship. The conversion of versicolorin (B1264617) A (possessing a dihydrobisfuran ring) to demethylsterigmatocystin is a key step in aflatoxin biosynthesis, underscoring the importance of this moiety. scispace.comsemanticscholar.org Studies on various analogs, including dihydrosterigmatocystin and 5,6-dimethoxydihydrosterigmatocystin, have shown that while they may still possess certain toxic properties like genotoxicity, the potency is often different from their unsaturated counterparts. ebi.ac.uk

Quantitative Structure-Activity Relationship (QSAR) and related methodologies are powerful computational tools used to correlate the chemical structure of compounds with their biological activity. nih.govnih.gov These approaches have been widely applied to xanthone derivatives, the broader chemical class to which this compound belongs, to understand the structural requirements for various pharmacological effects, including anticancer, antimalarial, and enzyme inhibitory activities. nih.govnih.govderpharmachemica.comsemanticscholar.org

QSAR models are built by developing mathematical equations that link molecular descriptors (quantifiable properties of a molecule) to a measured biological response. nih.govderpharmachemica.com These descriptors can encode various molecular features:

Electronic Properties : Atomic net charges, dipole moments, and energies of molecular orbitals (e.g., HOMO and LUMO). nih.govtandfonline.com

Hydrophobic Properties : The partition coefficient (logP), which measures a compound's solubility in lipids versus water. nih.gov

Steric/Topological Properties : Molecular shape indices and connectivity indices that describe the size and branching of the molecule. tandfonline.com

For example, a QSAR study on xanthone derivatives as anticancer agents found that the net atomic charges at specific carbon atoms (qC1, qC2, qC3), along with the dipole moment and logP, were the most influential descriptors for predicting cytotoxic activity. nih.gov Similarly, studies on xanthones as monoamine oxidase (MAO) inhibitors have used 3D-QSAR to understand the hydrophobic, steric, and electronic requirements for their inhibitory activity, achieving models with high predictive accuracy (R² > 91%). derpharmachemica.comresearchgate.net S-SAR methodologies further extend these principles by incorporating spectral data. These computational models provide valuable insights that can guide the design and synthesis of new, more potent xanthone derivatives for therapeutic applications. semanticscholar.orgderpharmachemica.com

Table 2: Examples of QSAR Models for Biological Activity of Xanthone Derivatives

| Biological Activity | Key Molecular Descriptors | QSAR Model Example | Reference |

|---|---|---|---|

| Anticancer (WiDR cells) | Net atomic charges (qC1, qC2, qC3), dipole moment (u), logP | log 1/IC50 = −8.124 qC1 −35.088 qC2 −6.008 qC3 + 1.831 u + 0.540 logP −9.115 | nih.gov |

| Antimalarial | Net atomic charges (qO8, qC9, qC12, qC14, qO15) | Log pIC50 = 2.997 - 29.256(qO8) - 138.234(qC9) - 6.882(qC12) - 107.836(qC14) + 48.764(qO15) | semanticscholar.org |

This table presents simplified examples of QSAR equations and key descriptors identified in various studies to illustrate the methodology.

Influence of Dihydrobisfuran Ring System on Biological Potency

Hypothetical Binding Sites and Molecular Interactions in Target Systems

The precise molecular targets and detailed binding interactions of this compound and its analogs are not extensively defined in publicly available scientific literature. However, based on the known reactivity of the parent compound, sterigmatocystin, and related mycotoxins, several potential target systems and interaction models can be hypothesized. Computational and molecular modeling studies, while not specifically focused on the 5,6-dimethoxy derivative, provide a framework for understanding how these molecules might interact with biological macromolecules.

The primary mechanism of toxicity for sterigmatocystin involves its metabolic activation by cytochrome P450 (P450) enzymes to form a reactive epoxide. nih.govuv.es This epoxide is a potent electrophile that can form covalent adducts with nucleophilic sites on cellular macromolecules, most notably DNA. nih.gov This interaction is considered a key event in the carcinogenicity of sterigmatocystin. It is plausible that this compound analogs also undergo similar metabolic activation, suggesting that P450 enzymes are a primary target system. The binding within the P450 active site would be a critical determinant of the rate and regioselectivity of epoxidation. The binding of substrates to P450 enzymes can be complex, potentially involving conformational selection or induced-fit mechanisms. nih.gov

DNA as a Target System:

Following metabolic activation, the resulting epoxide of a this compound analog would be expected to interact with DNA. The interaction would likely involve the formation of a covalent bond between the epoxide and nucleophilic centers in DNA bases, particularly the N7 position of guanine, similar to what is observed with aflatoxin B1 and sterigmatocystin. nih.gov

Molecular docking simulations of other DNA-binding small molecules suggest that non-covalent interactions precede the covalent modification. These interactions can include:

Intercalation: The planar xanthone core of the molecule could slip between the base pairs of the DNA double helix.

Groove Binding: The molecule could fit into the major or minor groove of the DNA. mdpi.com

Electrostatic Interactions: Positively charged portions of the molecule or its metabolites could interact with the negatively charged phosphate (B84403) backbone of DNA. mdpi.com

The specific binding mode would be influenced by the nature and position of substituents on the aromatic ring of the this compound analog.

Protein Targets:

Besides DNA, other cellular nucleophiles within proteins could also be targets for the reactive epoxide metabolite.

Glutathione (B108866) S-Transferases (GSTs): These enzymes play a crucial role in detoxification by catalyzing the conjugation of glutathione to electrophilic compounds. nih.govebi.ac.uk It is conceivable that the epoxide of a this compound analog could be a substrate for GSTs. The binding would occur within the enzyme's active site, which typically has a binding site for glutathione (G-site) and a more variable hydrophobic binding site for the electrophilic substrate (H-site). nih.govmdpi.com The efficiency of this detoxification pathway would depend on the binding affinity of the analog for the H-site of various GST isoforms.

Protein Kinase C (PKC): Some natural products with structures similar to the diacylglycerol (DAG) backbone can interact with the C1 domain of Protein Kinase C (PKC), a family of enzymes involved in signal transduction and cell proliferation. nih.govethz.ch While there is no direct evidence for this compound, the possibility of its analogs interacting with PKC or other signaling proteins cannot be entirely ruled out, potentially through non-covalent interactions within specific binding pockets. ucsd.edu

Topoisomerases: These are enzymes that regulate the topology of DNA and are important targets for some anticancer drugs. rjsocmed.comnih.gov Certain molecules can inhibit topoisomerases by stabilizing the transient enzyme-DNA covalent complex, leading to DNA strand breaks. nih.govmdpi.com Given that sterigmatocystin derivatives are known to damage DNA, it is a hypothetical possibility that some analogs could interact with the topoisomerase-DNA complex. Docking studies with other compounds have shown interactions involving hydrogen bonding and arene-cation interactions with key amino acid residues within the enzyme's active site. nih.govmdpi.com

Hypothetical Interaction Data:

Due to the lack of specific studies on this compound analogs, a detailed data table of binding energies and interacting residues cannot be provided. However, a hypothetical table based on the types of interactions observed for related compounds with their targets is presented below to illustrate the nature of the data that would be generated from molecular docking studies.

| Analog | Target Protein | Hypothetical Binding Site | Potential Interacting Residues | Types of Interactions |

| Generic Analog 1 | Cytochrome P450 3A4 | Active Site | Phe, Ser, Leu, Arg | Hydrophobic, Hydrogen Bonding |

| Generic Analog 2 | DNA Topoisomerase I | DNA-Enzyme Interface | Asp, Asn, Tyr | Hydrogen Bonding, Pi-Stacking |

| Generic Analog 3 | Glutathione S-Transferase | H-site | Tyr, Phe, Val, Leu | Hydrophobic, van der Waals |

Table 1: Hypothetical Molecular Interactions of this compound Analogs in Target Systems. This table illustrates the potential types of interactions that could be identified through computational docking studies. The specific residues and interaction types are speculative and based on known interactions of other small molecules with these target proteins.

Further research, particularly through computational molecular docking and in vitro binding assays, is necessary to elucidate the specific binding sites and molecular interactions of this compound analogs with their biological targets.

Ecological and Environmental Context of 5,6 Dimethoxysterigmatocystin Production

Natural Occurrence and Distribution of Producer Fungi in Various Substrates

5,6-Dimethoxysterigmatocystin is a secondary metabolite produced by a select group of filamentous fungi, primarily within the genus Aspergillus. The distribution of these producer fungi is widespread, and they are capable of colonizing a diverse range of substrates. The primary producers identified in scientific literature include Aspergillus multicolor, Aspergillus versicolor, and Emericella heterothallica wikipedia.orgrug.nloup.com.

Aspergillus multicolor, first isolated from forest soil in Somalia, is a known producer of this compound wikipedia.orgoup.com. Its presence in soil highlights its role as a saprophyte, contributing to the decomposition of organic matter in terrestrial ecosystems.

Aspergillus versicolor is arguably the most significant and widespread producer of this compound mdpi.commdpi.com. This species exhibits remarkable adaptability, enabling it to thrive in numerous environments. It is frequently identified as a primary colonizer in indoor environments, particularly on building materials in damp conditions, such as wallpaper, wood, and insulation mdpi.com. It is also commonly found in house dust, especially from damp premises mdpi.com. Beyond the built environment, A. versicolor is found in various agricultural and food substrates, including grains like wheat and maize, coffee beans, and dry-cured meat products tandfonline.com. Its ability to tolerate a broad pH range and grow on substrates like fats and bread further underscores its ecological versatility mdpi.com.

Emericella heterothallica has also been identified as a producer of this compound rug.nl. Fungi in the genus Emericella are the sexual states (teleomorphs) of certain Aspergillus species and are often found in similar ecological niches.

The following table summarizes the key fungal producers and their known habitats.

Table 1: Fungi Producing this compound and Their Habitats

| Fungal Species | Natural Substrate/Habitat |

|---|---|

| Aspergillus multicolor | Forest soil wikipedia.org |

| Aspergillus versicolor | Building materials, indoor air, carpet dust, soil, grains (wheat, maize), coffee beans, bread, fats mdpi.comtandfonline.com |

Role of this compound as a Fungal Secondary Metabolite in Interspecies Interactions

Fungi produce a vast arsenal (B13267) of secondary metabolites that are not essential for primary growth but play crucial roles in mediating interactions with other organisms. These compounds are key to the fungus's survival, adaptation, and competitiveness in complex ecological communities lumenlearning.com. This compound, as a mycotoxin, is integral to these interactions.

In the densely populated microbial world, competition for resources and space is fierce. The production of antimicrobial compounds is a primary strategy used by fungi to inhibit or eliminate competitors, particularly bacteria lumenlearning.comnih.gov. This compound and its parent compound, sterigmatocystin (B1681140), possess biological activities that can confer a competitive advantage. Research has shown that these compounds can uncouple the oxidative phosphorylation process in the mitochondria of other organisms nih.gov. This action disrupts the synthesis of ATP, the primary energy currency of the cell, which would be a potent mechanism for inhibiting the growth of competing microorganisms that rely on aerobic respiration nih.gov. By releasing such toxins into their immediate environment, producer fungi can establish and defend their ecological niche, securing access to vital nutrients. The mutagenic properties of this compound, observed in Salmonella typhimurium, further suggest a mechanism by which it can interfere with the viability and genetic integrity of competing microbes nih.govasm.org.

The influence of this compound extends beyond microbial competition to interactions with a broader range of organisms in soil and plant ecosystems. As soil-dwelling fungi, producers like A. multicolor and A. versicolor release this metabolite into the rhizosphere, the nutrient-rich zone surrounding plant roots wikipedia.orgtandfonline.com. Here, the compound can influence the composition and activity of the soil microbial community frontiersin.org. The production of such toxins can deter grazing by soil microfauna, such as nematodes and protozoa, thereby protecting the fungal mycelium.

When producer fungi colonize plants, either as endophytes or pathogens, these secondary metabolites can mediate the plant-fungus interaction nih.govnih.gov. While not explicitly detailed for this compound, mycotoxins in general can play roles in pathogenicity. Furthermore, contamination of plant-derived materials, such as grains, means the toxin can be ingested by herbivores and other animals, where it can exert toxic effects nih.gov. The demonstrated potential carcinogenicity of this compound in rats underscores its potent bioactivity against higher organisms, which serves as a powerful defense mechanism for the fungus nih.gov. These interactions are a critical component of the chemical ecology of soil and plant-associated microbial communities, shaping community structure and function agroeco.orgimrpress.com.

Competitive Advantages in Microbial Environments

Factors Influencing this compound Production in Natural Fungal Habitats

The synthesis of secondary metabolites like this compound is not constitutive but is instead tightly regulated and influenced by a variety of environmental and biological factors. The conditions that promote fungal growth are often prerequisites for, but not always identical to, those that trigger mycotoxin production aimspress.com.

Key environmental factors include temperature, water activity (aw), and pH aimspress.comagriculturejournals.cz. For Aspergillus versicolor, the optimal temperature for growth is reported to be between 20°C and 30°C mdpi.com. Generally, mycotoxin production by Aspergillus species is favored by temperatures in the range of 25°C to 30°C and high relative humidity aimspress.com. The substrate composition is also a critical determinant, as the availability of specific nutrients can up- or down-regulate the biosynthetic gene clusters responsible for toxin production aimspress.com.

Climate change is an emerging factor expected to influence mycotoxin production. Rising global temperatures and altered precipitation patterns can create more favorable conditions for the growth of toxigenic fungi and increase plant stress, making them more susceptible to fungal colonization and subsequent mycotoxin contamination tandfonline.comresearchgate.netresearchgate.net. For instance, warmer temperatures could expand the geographical range of fungi like A. versicolor, potentially increasing the prevalence of this compound in new regions tandfonline.commdpi.com.

The following table outlines the major factors known to influence the production of mycotoxins, which are applicable to this compound.

Table 2: Environmental and Biological Factors Influencing Mycotoxin Production

| Factor | Influence on Fungal Growth and Mycotoxin Production |

|---|---|

| Temperature | Fungal growth and mycotoxin production are highly dependent on temperature. Optimal ranges for Aspergillus species are typically warm, between 25-30°C. mdpi.comaimspress.com |

| Water Activity (aw) / Humidity | High water activity (>0.78) and relative humidity (88-95%) are generally required for fungal growth and subsequent toxin synthesis. aimspress.com |

| Substrate | The type and nutritional composition of the substrate significantly affect which fungi can grow and whether they produce toxins. aimspress.com |

| pH | Fungi can tolerate a wide pH range, but specific pH levels can optimize or inhibit growth and mycotoxin production. aimspress.com |

| Fungal Strain | There is significant variation in toxin production capabilities even among different strains of the same fungal species. aimspress.com |

| Interspecies Interaction | The presence of competing or symbiotic microorganisms can trigger or suppress the production of secondary metabolites as a defense or communication mechanism. frontiersin.orgfrontiersin.org |

Table 3: Chemical Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 5,6-dimethoxydihydrosterigmatocystin |

| Adenosine triphosphate (ATP) |

| Aflatoxin B1 |

| Aspergilol I |

| Asticolourin A-C |

| Averufin (B1665840) |

| Chaetocin |

| Chaetoglobosins |

| Citrinin |

| Cyclopiazonic acid |

| Deoxyaverufin |

| Dihydrodemethylsterigmatocystin |

| Dihydrosterigmatocystin (B1259337) |

| Dihydroxy-sterigmatocystin |

| Emericellamide A, C, D, E, F |

| Methoxysterigmatocystin |

| Neoaustinone/austinolide |

| Nidulotoxin |

| O-methylsterigmatocystin |

| Penicillin |

| Psilocybin |

| SC3-22-3 |

| Sterigmatocystin |

| T-2 toxin |

| Tenuazonic acid |

| Trichodermin |

| Uridine |

| Versicolorin (B1264617) A, B, C |

| Versiconol |

| Viridicatumtoxin |

Future Research Directions and Unexplored Avenues for 5,6 Dimethoxysterigmatocystin

Advanced Mechanistic Studies using "Omics" Technologies

The integration of "omics" technologies—transcriptomics, proteomics, and metabolomics—offers a powerful, system-wide approach to understanding the intricate biology of 5,6-dimethoxysterigmatocystin. These technologies can provide a holistic view of the dynamic molecular processes that govern its production and its effects on biological systems. mdpi.com

Transcriptomics can be employed to create a comprehensive map of gene expression in the producing fungus under various conditions. By comparing the transcriptomes of high- versus low-producing strains or cultures grown under different environmental stimuli, researchers can identify not only the core biosynthetic genes but also the regulatory genes that control the expression of the this compound gene cluster. This approach has been successfully used to explore the impact of various factors on gene expression in Aspergillus flavus, a producer of the related aflatoxins. researchgate.net

Proteomics , the large-scale study of proteins, can complement transcriptomic data by identifying the actual enzymes and regulatory proteins present during biosynthesis. This can confirm that transcribed genes are translated into functional proteins and can reveal post-translational modifications that may regulate enzyme activity. researchgate.net Studying the proteome can help elucidate the entire enzymatic cascade, from precursor synthesis to the final methylation steps that characterize this compound.

Metabolomics provides a snapshot of the complete set of small-molecule metabolites within the fungus. mdpi.commonash.edu This is crucial for identifying the precursors, intermediates, and byproducts of the this compound pathway. monash.edu Untargeted metabolomics can reveal unexpected metabolic cross-talk and help to fully delineate the biosynthetic grid. researchgate.net Furthermore, applying metabolomics to organisms exposed to this compound can uncover its mechanism of action by tracking the metabolic perturbations it causes. nih.gov The integration of these omics datasets will be essential for building comprehensive models of the metabolic networks governing this compound. researchgate.net

Engineered Biosynthesis for Controlled Production or Analog Generation

Metabolic engineering presents a promising avenue for gaining control over the production of this compound and for generating novel, structurally related analogs. The rapid increase in genomic information and the development of sophisticated genetic tools have expanded the toolbox for manipulating fungal biosynthetic pathways. beilstein-journals.org

A key strategy involves the heterologous expression of the this compound biosynthetic gene cluster in a well-characterized fungal host, such as Aspergillus oryzae. beilstein-journals.org This approach removes the pathway from its native, complex regulatory network, potentially allowing for higher yields and simplified purification. beilstein-journals.org Once the cluster is functional in a heterologous host, individual genes can be targeted for modification.

For example, the O-methyltransferases responsible for the final methylation steps are prime targets for engineering. researchgate.net Knocking out or altering the specificity of these enzymes could lead to the accumulation of precursor molecules or the creation of analogs with different methylation patterns. Similarly, swapping key enzymes like polyketide synthases (PKS) or cyclases with homologs from other fungal pathways could generate entirely new molecular scaffolds. beilstein-journals.org This "mix-and-match" approach has proven successful in diversifying other meroterpenoids and could yield a library of this compound-related compounds for biological screening. beilstein-journals.org

Chemoenzymatic Synthesis and Biocatalysis for Derivative Creation

Chemoenzymatic synthesis combines the precision of enzymatic reactions with the versatility of synthetic chemistry to create complex molecules and their derivatives. nih.govnih.gov This strategy is particularly well-suited for modifying the this compound scaffold, which would be challenging to achieve through purely chemical methods. Biocatalysis, the use of natural catalysts like enzymes, offers a green and highly selective alternative for chemical transformations. wikipedia.orgnih.gov

Researchers can use isolated enzymes, such as lipases, oxidoreductases, or glycosyltransferases, to perform specific modifications on the this compound molecule. nih.gov For instance, lipases could be used to attach various acyl groups, potentially altering the compound's lipophilicity and cellular uptake. csic.es Oxidoreductases could introduce new hydroxyl groups, creating additional sites for further functionalization.

A particularly innovative approach is the use of a fungal secretome, the mixture of enzymes a fungus secretes into its environment. The secretome of a fungus like Botrytis cinerea has been used to generate a large diversity of complex dimers from simpler phenolic substrates. frontiersin.org Applying the secretome of various fungi to this compound could lead to the production of novel dimers or other unexpected derivatives through reactions catalyzed by enzymes like laccases. frontiersin.org This method avoids the need to purify individual enzymes and can rapidly generate a library of new compounds. frontiersin.org

Development of High-Throughput Screening (HTS) Assays for Biological Activity Profiling

To fully understand the biological relevance of this compound and its synthetically generated analogs, it is essential to develop and utilize high-throughput screening (HTS) platforms. mdpi.com These automated systems allow for the rapid testing of thousands of compounds against a wide array of biological targets, providing a comprehensive profile of their activities. nih.gov